molecular formula C13H9Br2N3S B2784415 N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine CAS No. 861206-63-5

N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine

Cat. No.: B2784415
CAS No.: 861206-63-5
M. Wt: 399.1
InChI Key: IFLOSWFHAPCDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine: is a chemical compound with a complex structure that includes a quinoline ring system substituted with bromine atoms and a thiazole ring linked to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The quinoline core is then brominated to introduce the bromine atoms at the 6 and 8 positions.

The thiazole ring is introduced through a cyclization reaction involving a suitable thioamide precursor. Finally, the methylamine group is added through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine: can undergo various chemical reactions, including:

  • Oxidation: : The quinoline ring can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the quinoline ring or the bromine atoms.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the bromine positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Quinone derivatives, such as 6,8-dibromoquinone.

  • Reduction: : Reduced quinoline derivatives or bromoalkanes.

  • Substitution: : Amine-substituted quinolines or thiazoles.

Scientific Research Applications

N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine: has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.

  • Industry: : It can be used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine: is unique due to its specific structural features, including the presence of both bromine atoms and the thiazole ring. Similar compounds might include other quinoline derivatives or thiazole-containing molecules, but the combination of these features sets it apart.

Similar Compounds

  • 5-(6,8-dibromoquinolin-2-yl)-N-methyl-1,3-thiazol-2-amine

  • 5,7-Dibromo-2-methyl-8-quinolinol

These compounds share structural similarities but differ in their substitution patterns and functional groups, leading to different chemical and biological properties.

Biological Activity

N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibitory activities, supported by relevant data and case studies.

  • Chemical Name : this compound
  • CAS Number : 861206-63-5
  • Molecular Formula : C13H9Br2N3S
  • Molecular Weight : 399.11 g/mol

1. Antibacterial Activity

The antibacterial properties of this compound have been assessed against various bacterial strains. Studies indicate that compounds with similar structures often exhibit significant antibacterial activity.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

In a study examining a series of thiazole derivatives, the compound demonstrated notable efficacy against Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent .

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes relevant to various biological processes:

  • Acetylcholinesterase (AChE) Inhibition : This enzyme is crucial in the breakdown of acetylcholine in the synaptic cleft. Inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease.
CompoundIC50 (µM)
N-[5-(6,8-dibromo...1.13 ± 0.003
Thiourea (reference)21.25 ± 0.15

The synthesized compounds showed strong AChE inhibition with IC50 values significantly lower than the reference standard thiourea .

  • Urease Inhibition : Urease plays a role in the metabolism of urea and is a target for treating infections caused by urease-producing bacteria.
CompoundIC50 (µM)
N-[5-(6,8-dibromo...2.14 ± 0.003
Thiourea (reference)21.25 ± 0.15

The compound exhibited strong urease inhibition, indicating its potential as a therapeutic agent against urease-related conditions .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities. For instance, research conducted on various thiazole compounds has shown that modifications in their structure can lead to enhanced bioactivity .

In one study, derivatives of thiazole were synthesized and tested for their antibacterial and enzyme inhibitory activities. The findings suggested that specific substitutions on the thiazole ring significantly influenced their pharmacological profiles .

Properties

IUPAC Name

5-(6,8-dibromoquinolin-2-yl)-N-methyl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N3S/c1-16-13-17-6-11(19-13)10-3-2-7-4-8(14)5-9(15)12(7)18-10/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLOSWFHAPCDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C2=NC3=C(C=C(C=C3C=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.